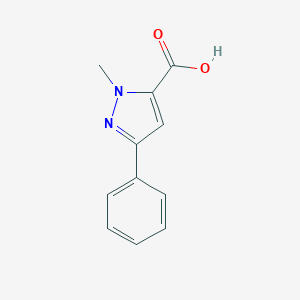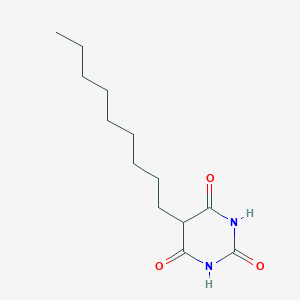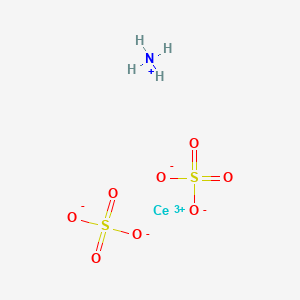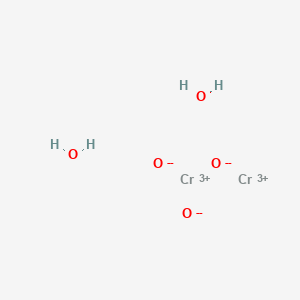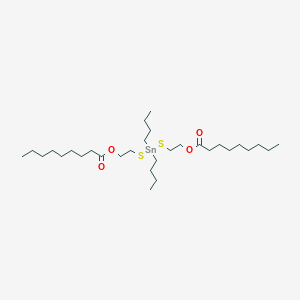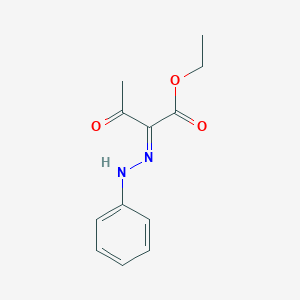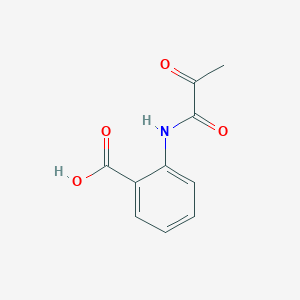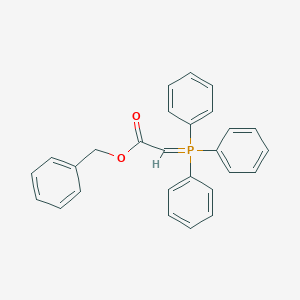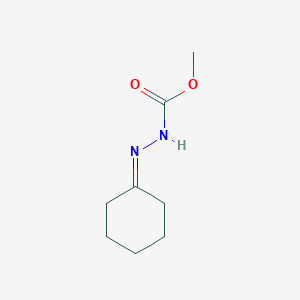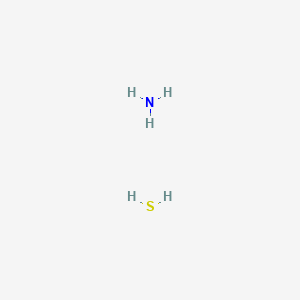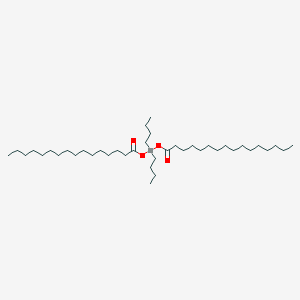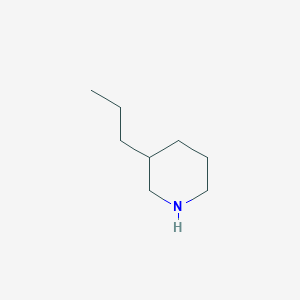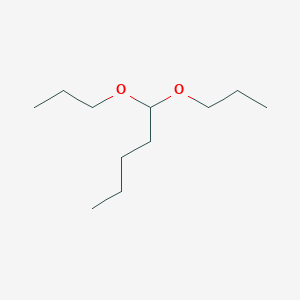
1,1-Dipropoxypentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dipropoxypentane is a chemical compound that is widely used in scientific research. It is a clear, colorless liquid that is soluble in water and has a strong odor. This compound is used in a variety of research applications, including organic synthesis, biochemical research, and drug development. In
Wirkmechanismus
The mechanism of action of 1,1-Dipropoxypentane is not well understood. However, it is believed to act as a substrate for certain enzymes, which can then catalyze reactions that lead to the formation of other compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1,1-Dipropoxypentane are not well studied. However, it is believed to have low toxicity and is not known to have any significant physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,1-Dipropoxypentane in lab experiments is its low toxicity. Additionally, it is a relatively inexpensive compound that is readily available. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1,1-Dipropoxypentane. One area of interest is its potential use in drug development. Additionally, further studies are needed to better understand its mechanism of action and its potential applications in biochemical research. Finally, the synthesis of new derivatives of 1,1-Dipropoxypentane may lead to the development of new compounds with unique properties and applications.
Synthesemethoden
The synthesis of 1,1-Dipropoxypentane involves the reaction of 1,5-dibromopentane with sodium propoxide. The reaction takes place in anhydrous conditions and is typically carried out in a solvent such as tetrahydrofuran. The resulting product is then purified using column chromatography or distillation.
Wissenschaftliche Forschungsanwendungen
1,1-Dipropoxypentane is used in a variety of scientific research applications. It is commonly used in organic synthesis as a reagent for the preparation of other compounds. It is also used in biochemical research as a substrate for enzyme-catalyzed reactions. Additionally, 1,1-Dipropoxypentane has been studied for its potential use in drug development.
Eigenschaften
CAS-Nummer |
13112-64-6 |
|---|---|
Produktname |
1,1-Dipropoxypentane |
Molekularformel |
C11H24O2 |
Molekulargewicht |
188.31 g/mol |
IUPAC-Name |
1,1-dipropoxypentane |
InChI |
InChI=1S/C11H24O2/c1-4-7-8-11(12-9-5-2)13-10-6-3/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
DOBJHWWKWKRZEJ-UHFFFAOYSA-N |
SMILES |
CCCCC(OCCC)OCCC |
Kanonische SMILES |
CCCCC(OCCC)OCCC |
Synonyme |
Pentanal dipropyl acetal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



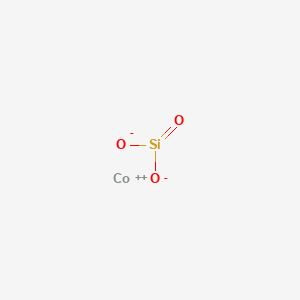
![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
